N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide
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Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,4-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications
Antioxidant, Anti-inflammatory, and Antimicrobial Activities
Quinoline derivatives have shown significant potential in biomedical research due to their diverse biological activities. For instance, azoimine quinoline derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, antimicrobial activities, as well as their interactions with DNA and bovine serum albumin (BSA). These compounds demonstrated greater antioxidant potential than ascorbic acid at very low concentrations and exhibited variable activity against bacteria and fungi. Their anti-inflammatory activity ranged between 55–80%, indicating their potential as therapeutic agents in treating inflammation-related diseases (Douadi et al., 2020).
Antitubercular Activity
Another significant application of quinoline derivatives is in the development of antitubercular agents. Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, synthesized through a diversity-oriented synthesis approach, have been evaluated for their in vitro antimycobacterial activity. Among the screened compounds, several demonstrated promising antitubercular agents, highlighting the potential of quinoline derivatives in combating Mycobacterium tuberculosis (Kantevari et al., 2011).
Corrosion Inhibition
Quinoline derivatives also find applications in industrial research, particularly in corrosion inhibition. Heterocyclic Schiff bases derived from quinoline have been studied as corrosion inhibitors for carbon steel in acidic solutions. Their efficacy in preventing corrosion highlights the utility of these compounds in protecting metal surfaces, thereby extending their lifespan and maintaining their structural integrity (Benmahammed et al., 2020).
Cytotoxic Activity
In cancer research, carboxamide derivatives of quinolines have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies have revealed potent cytotoxic agents, with some compounds exhibiting IC50 values less than 10 nM, indicating their potential as cancer therapeutics (Deady et al., 2003).
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-5-10-19(15(2)12-14)25-22(28)21(27)24-18-9-8-16-4-3-11-26(20(16)13-18)23(29)17-6-7-17/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDVDXBBPRYTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.